ethyl 3-{2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl}propanoate
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Description
Ethyl 3-{2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl}propanoate is a useful research compound. Its molecular formula is C16H22N4O5 and its molecular weight is 350.375. The purity is usually 95%.
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Biological Activity
Ethyl 3-{2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl}propanoate is a complex compound that exhibits significant biological activity, particularly in the fields of oncology and inflammation. This article synthesizes recent findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure features a pyrazole ring, a pyrimidine moiety, and an ethyl propanoate side chain, which contribute to its unique biological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. Specifically, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF7 (breast cancer) | 3.79 |
Compound B | SF-268 (brain cancer) | 12.50 |
Compound C | NCI-H460 (lung cancer) | 42.30 |
These results indicate that derivatives with similar structural features can effectively inhibit tumor growth by inducing apoptosis and arresting the cell cycle in cancer cells .
Anti-inflammatory Properties
In addition to anticancer effects, pyrazole compounds have been investigated for their anti-inflammatory properties. Research has shown that certain derivatives can inhibit inflammatory mediators such as nitric oxide and prostaglandins. This suggests that this compound may also possess therapeutic benefits in treating inflammatory diseases .
Study on Antitumor Activity
A recent study assessed a series of pyrazole derivatives for their antitumor activity against various cell lines. The compound exhibited promising results with significant inhibition rates against the HT29 colon cancer cell line (IC50 = 23.67 µM), indicating its potential as a lead compound for further development .
Synthesis and Structural Analysis
The synthesis of this compound has been optimized to yield high purity and efficiency. Analytical techniques such as NMR and GC-MS have been employed to confirm the structure and purity of synthesized compounds .
Properties
IUPAC Name |
ethyl 3-[2-[4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazol-2-yl]-4-methyl-6-oxo-1H-pyrimidin-5-yl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O5/c1-4-25-13(22)6-5-11-9(2)17-16(18-14(11)23)20-15(24)12(7-8-21)10(3)19-20/h19,21H,4-8H2,1-3H3,(H,17,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJHAZFKQFXCLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(N=C(NC1=O)N2C(=O)C(=C(N2)C)CCO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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